Hexamethyldistannoxane

Description

Historical Context and Early Synthetic Routes to Hexamethyldistannoxane

The field of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comstudylib.net The subsequent development of the field, particularly with the advent of Grignard reagents in the early 1900s, provided versatile methods for creating tin-carbon bonds and greatly expanded the library of known organotin compounds. wikipedia.org

Early synthetic work established that organotin oxides and hydroxides are common products resulting from the hydrolysis of organotin halides. wikipedia.orgrjpbcs.com this compound is readily formed through two primary pathways, which were foundational in its initial preparation and study. The first is the controlled hydrolysis of a trimethyltin (B158744) halide, such as trimethyltin chloride. The second, and more direct, route is the dehydration or condensation of trimethyltin hydroxide (B78521). wikipedia.orgwikipedia.org This condensation reaction, where two molecules of the hydroxide eliminate one molecule of water, is a reversible equilibrium, establishing a direct relationship between triorganotin hydroxides and their corresponding distannoxanes. wikipedia.org

| Reaction Type | Reactants | Product | Byproduct |

| Hydrolysis | Trimethyltin Halide + Water | This compound | Hydrohalic Acid |

| Condensation | Trimethyltin Hydroxide | This compound | Water |

These synthetic methods underscored the inherent tendency of triorganotin species to form Sn-O-Sn linkages in the presence of water or upon heating.

This compound within the Broader Field of Organotin Oxides

Organotin oxides are a major class of organotin compounds, generally categorized by the number of organic substituents attached to the tin atoms. rjpbcs.com They are typically formed from the hydrolysis of organotin halides. wikipedia.orgrjpbcs.comwikipedia.org The structural complexity of these oxides varies significantly with the degree of organic substitution.

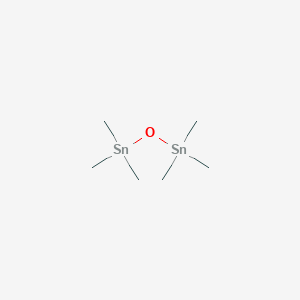

This compound, with the formula [(CH₃)₃Sn]₂O, is the simplest example of a hexaorganodistannoxane. It belongs to the family of triorganotin oxides (R₃Sn)₂O, which are structurally the most straightforward among the organotin oxides. wikipedia.org These compounds exist in equilibrium with their corresponding hydroxides, R₃SnOH. wikipedia.org

In contrast, diorganotin oxides (R₂SnO) and monoorganotin oxides (RSnO₁.₅) are far more structurally complex. Due to the presence of two or three reactive sites on the tin atom, they tend to form polymers, cyclic trimers, or larger cage-like structures with repeating stannoxane units. wikipedia.org For instance, dibutyltin (B87310) oxide is a polymer, while other bulky diorganotin oxides can form discrete cyclic trimers (R₂SnO)₃ or dimers. wikipedia.org Monoorganotin species can form even more intricate structures upon hydrolysis. wikipedia.org

| Class | General Formula | Example | Typical Structure |

| Triorganotin Oxide | (R₃Sn)₂O | This compound | Monomeric Dimer |

| Diorganotin Oxide | (R₂SnO)n | Dibutyltin Oxide | Polymeric or Cyclic |

| Monoorganotin Oxide | (RSnO₁.₅)n | Monobutyltin Oxide | Complex Polymeric/Cage |

Fundamental Chemical Significance of the Sn-O-Sn Moiety

The Sn-O-Sn linkage, known as a stannoxane bond, is the defining functional group of this compound and related compounds. wikipedia.orgwikipedia.org This moiety is of fundamental significance in organotin chemistry due to its characteristic reactivity and structural versatility.

Key properties and research findings related to the Sn-O-Sn moiety include:

Lability : The Sn-O bond is notably labile, meaning it is easily broken and formed. This reactivity allows for facile exchange reactions between different distannoxanes. For example, mixing (R₃Sn)₂O with (R'₃Sn)₂O can result in the formation of the unsymmetrical stannoxane R₃SnOSnR'₃. wikipedia.org

Reactivity towards Electrophiles : The oxygen atom in the stannoxane bridge is nucleophilic and readily reacts with a variety of electrophiles. For instance, stannoxanes react with acid anhydrides and other acidic compounds, leading to the cleavage of the Sn-O-Sn bond and the formation of organotin carboxylates or other derivatives.

Structural Role : The Sn-O-Sn unit is a fundamental building block for a vast array of organotin structures. While in this compound it exists as a simple linear bridge, in di- and mono-organotin compounds, it forms the backbone of complex ladders, drums, and cage structures. researchgate.netsemanticscholar.org The geometry of the Sn-O-Sn angle is flexible, accommodating various structural arrangements.

Precursor to other Organotins : The reactivity of the stannoxane bond makes compounds like this compound useful starting materials for synthesizing other organotin derivatives. rjpbcs.com Cleavage of the bond provides a route to functionalized triorganotin compounds.

The study of this compound provides crucial insights into the behavior of this essential moiety, which underpins the structural chemistry and reactivity of a large portion of the organotin field.

Properties

CAS No. |

1692-18-8 |

|---|---|

Molecular Formula |

C6H18OSn2 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

trimethyl(trimethylstannyloxy)stannane |

InChI |

InChI=1S/6CH3.O.2Sn/h6*1H3;;; |

InChI Key |

YPUBDZDOJVNIDZ-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)O[Sn](C)(C)C |

Canonical SMILES |

C[Sn](C)(C)O[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Hexamethyldistannoxane

Traditional Preparative Approaches

The foundational syntheses of hexamethyldistannoxane were developed in the early to mid-20th century and remain fundamental in organotin chemistry. These methods typically involve the manipulation of tin-tin or tin-hydroxyl bonds to form the characteristic Sn-O-Sn linkage.

Oxidation of Hexatrimethyldistannane Precursors

One of the earliest successful methods for preparing this compound involves the direct oxidation of hexamethyldistannane (B1337061) (Me3SnSnMe3). This approach was first demonstrated in the laboratory of Kraus between 1925 and 1929. loc.gov The synthesis is achieved by the controlled exposure of hexamethyldistannane to an oxidizing agent, typically air, which cleaves the tin-tin bond and inserts an oxygen atom. dokumen.pub

The reaction proceeds as the hexamethyldistannane is slowly oxidized, yielding the desired this compound. dokumen.pub This method established a critical pathway for accessing distannoxanes from their corresponding distannane precursors.

Reaction of Trimethylstannanol with Metallic Sodium

An alternative classical synthesis was developed by Harada in 1940, which utilizes trimethylstannanol (Me3SnOH) as the starting material. loc.gov In this process, this compound is obtained from trimethylstannanol, but only when it is distilled from metallic sodium. dokumen.pub

The synthesis of lower hexaalkyldistannoxanes, such as the methyl and ethyl derivatives, by simple dehydration of the corresponding trialkylstannanols is generally not feasible. This difficulty arises because the equilibrium of the reaction heavily favors the hydrolysis of the Sn-O-Sn bond, shifting the balance back towards the starting stannanol. loc.gov The use of a powerful dehydrating agent or specific conditions, like distillation over sodium, is necessary to drive the reaction toward the formation of the distannoxane. loc.govdokumen.pub

| Method | Precursor(s) | Key Reagents/Conditions | Description |

| Oxidation | Hexatrimethyldistannane | Air or other oxidizing agents | Slow oxidation cleaves the Sn-Sn bond to insert an oxygen atom. loc.govdokumen.pub |

| Dehydration/Condensation | Trimethylstannanol | Metallic Sodium | Distillation over sodium is required to overcome the unfavorable equilibrium that otherwise favors the stannanol. loc.govdokumen.pub |

Advanced and Photochemical Synthetic Routes

In addition to traditional methods, modern synthetic chemistry has explored novel routes to this compound, including photochemical approaches. These advanced techniques can offer alternative reaction pathways, potentially under milder conditions or with higher specificity. Photochemical synthesis, in particular, utilizes light energy to initiate reactions by generating highly reactive intermediates. A new photochemical method has been specifically developed for the preparation of this compound, highlighting the ongoing innovation in the synthesis of organometallic compounds.

| Method | Precursor(s) | Key Features |

| Photochemical Synthesis | Not specified in detail in the search results | Utilizes light to induce the chemical transformation. |

Reactivity and Reaction Mechanisms of Hexamethyldistannoxane

Reactions with Halogen-Containing Organometallic Compounds

Hexamethyldistannoxane readily reacts with various halogen-containing organometallic compounds. These reactions typically involve the cleavage of the distannoxane bridge by the halide, leading to the formation of new organometallic species and trimethyltin (B158744) halides.

The reaction between this compound and trimethyltin halides, such as trimethyltin chloride, is a fundamental process in organotin chemistry. This reaction is essentially an equilibrium process where the stannoxane bond is cleaved by the halide, leading to the formation of a trimethyltin halide and a trimethyltin hydroxide (B78521), which can then further react or exist in equilibrium. The general reaction can be represented as:

(Me₃Sn)₂O + Me₃SnX ⇌ Me₃SnOSnMe₃·Me₃SnX

The nature of the product can be influenced by the reaction conditions and the specific halide used. These interactions are crucial for understanding the redistribution reactions that can occur in mixtures of organotin compounds.

Role in Nucleoside Chemistry and Related Derivatizations

This compound has found significant application in the field of nucleoside chemistry. Its ability to act as a mild and selective reagent for the activation of hydroxyl groups has made it a valuable tool for the synthesis of various nucleoside derivatives.

This compound is employed in the synthesis of stannylene derivatives of nucleosides. These derivatives, which contain a divalent tin atom bridging two oxygen atoms of the ribose or deoxyribose sugar moiety, serve as key intermediates for regioselective modifications of nucleosides. The formation of the stannylene acetal (B89532) activates the hydroxyl groups, making them more susceptible to electrophilic attack. This strategy allows for the introduction of various functional groups at specific positions of the sugar ring, which is often a challenging task due to the presence of multiple hydroxyl groups with similar reactivity.

For instance, the reaction of a nucleoside with this compound, typically in a solvent like methanol, leads to the formation of a 2',3'-O-stannylene derivative. This intermediate can then be reacted with an acylating or alkylating agent to achieve regioselective substitution.

| Reactant 1 | Reactant 2 | Product | Application |

| Nucleoside | This compound | Nucleoside 2',3'-O-stannylene derivative | Intermediate for regioselective acylation and alkylation |

This compound can also be utilized in the preparation of bis(triorganotin) esters of nucleoside phosphates. nih.gov These organotin esters are valuable intermediates for the synthesis of nucleoside polyphosphates and their analogs, which are important in various biological processes. The reaction involves the treatment of a nucleoside monophosphate with this compound, leading to the formation of a bis(trimethyltin) ester of the phosphate (B84403) group. This transformation effectively protects the phosphate moiety and facilitates subsequent reactions, such as the formation of pyrophosphate linkages.

| Reactant 1 | Reactant 2 | Product |

| Nucleoside 5'-monophosphate | This compound | Bis(trimethyltin) ester of nucleoside 5'-phosphate |

These derivatives have been explored as potential sources of intracellular thymidine (B127349) 5'-phosphate. nih.gov

Reactions with Phosphorus-Containing Reagents

The reactivity of this compound extends to reactions with phosphorus-containing compounds, leading to the formation of novel organophosphorus species.

This compound reacts with certain P-chlorophosphaalkenes to yield di(phosphavinyl) ethers, also known as 2,4-diphospha-3-oxapentadienes. znaturforsch.comresearchgate.net For example, the reaction of this compound with (Me₃Si)₂C=PCl in toluene (B28343) furnishes the corresponding di(phosphavinyl) ether. znaturforsch.comresearchgate.net This reaction provides a pathway to these unique phosphorus-containing compounds, although the yield can be modest and the product may be accompanied by other organophosphorus species. znaturforsch.comresearchgate.net The formation of these ethers involves the cleavage of the P-Cl bond and the formation of a P-O-P linkage, with the trimethyltin chloride being the byproduct.

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| This compound | (Me₃Si)₂C=PCl | Toluene | [(Me₃Si)₂C=P]₂O | ~20% znaturforsch.comresearchgate.net |

Coordination and Insertion Reactions

This compound is also utilized in the synthesis of organometallic compounds, particularly in reactions involving metal carbonyls and hydride precursors. These reactions often proceed via the insertion of a metal complex into the Sn-O bond or by the cleavage of this bond to form new metal-tin bonds.

A significant application of this compound is in the synthesis of trimethyltin-metal carbonyl derivatives. These reactions typically involve the interaction of this compound with dimeric, metal-metal bonded metal carbonyls. The Sn-O-Sn bond is cleaved, leading to the formation of a stable tin-metal (Sn-M) bond. researchgate.net

This methodology has been successfully employed to create a range of bimetallic complexes. Trimethyltin derivatives of metal carbonyls containing tin-manganese (Sn-Mn), tin-molybdenum (Sn-Mo), tin-iron (Sn-Fe), tin-cobalt (Sn-Co), and tin-nickel (Sn-Ni) bonds have been synthesized using this approach. researchgate.net The general reaction scheme involves the displacement of a carbonyl ligand or the cleavage of a metal-metal bond by the trimethyltin group.

The table below provides examples of metal carbonyl dimers that react with this compound to form trimethyltin derivatives:

| Metal Carbonyl Reactant Type | Resulting Sn-M Bond | Reference |

| Dimeric Manganese Carbonyls | Sn-Mn | researchgate.net |

| Dimeric Molybdenum Carbonyls | Sn-Mo | researchgate.net |

| Dimeric Iron Carbonyls | Sn-Fe | researchgate.net |

| Dimeric Cobalt Carbonyls | Sn-Co | researchgate.net |

| Dimeric Nickel Carbonyls | Sn-Ni | researchgate.net |

This synthetic route provides a reliable method for the preparation of compounds containing direct bonds between tin and various transition metals, which are of interest in the study of heteronuclear metal-metal bonding and catalysis.

The reactivity of stannoxanes extends to reactions with metal hydride precursors, such as those of aluminum. While direct studies on this compound with aluminum hydride are not extensively detailed in readily available literature, the reactivity of analogous stannoxanes provides significant insight. The reaction between aluminum hydride and a stannoxane like hexabutyldistannoxane, [(Bu₃Sn)₂O], has been shown to produce aluminumoxyhydride (HAlO). researchgate.net

This reaction proceeds via the cleavage of the Sn-O-Sn bond by the aluminum hydride, leading to the formation of the HAlO network and tributyltin hydride (Bu₃SnH) as a byproduct. It is reported that aluminumoxyhydride is an amorphous, colorless, and insoluble powder. researchgate.net The synthesis can be performed by reacting an aluminum hydride adduct, such as H₃Al·NMe₃, with the stannoxane. researchgate.net

Given the chemical similarities, a parallel reaction pathway can be anticipated for this compound, as summarized in the following table:

| Stannoxane Reactant | Hydride Precursor | Primary Product | Byproduct | Reference |

| Hexabutyldistannoxane [(Bu₃Sn)₂O] | Aluminum Hydride (H₃Al) | Aluminumoxyhydride (HAlO) | Tributyltin Hydride (Bu₃SnH) | researchgate.net |

| This compound [(CH₃)₃Sn]₂O (anticipated) | Aluminum Hydride (H₃Al) | Aluminumoxyhydride (HAlO) | Trimethyltin Hydride (Me₃SnH) |

This reactivity highlights the potential of this compound as a reagent in the synthesis of novel inorganic polymer and material precursors.

Structural Elucidation and Spectroscopic Characterization of Hexamethyldistannoxane

Spectroscopic Analysis of the Sn-O-Sn Linkage

Spectroscopic methods are crucial for understanding the bonding environment of the Sn-O-Sn core in hexamethyldistannoxane. Vibrational, nuclear magnetic resonance, and Mössbauer spectroscopies each offer a unique perspective on the electronic and geometric properties of this linkage.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic vibrational modes of a molecule. scribd.com For this compound, the most significant feature in its vibrational spectrum is the strong absorption band corresponding to the asymmetric stretching of the Sn-O-Sn bond (νas(Sn-O-Sn)).

This characteristic band is typically observed in the infrared spectrum. Research has shown that for distannoxanes, this strong band appears in the range of 740–770 cm⁻¹. researchgate.net In tin oxide nanoparticles, vibrational modes for Sn-O-Sn and Sn-O linkages are confirmed within the 530 to 644 cm⁻¹ range. researchgate.net Another study identified an important characteristic peak at 1514 cm⁻¹ as an overtone of the asymmetric stretching mode of surface bridging Sn-O-Sn linkages. researchgate.net The symmetric Sn-O-Sn stretching mode is often weak in the IR spectrum but can be observed in the Raman spectrum. The positions of these bands are sensitive to the substituents on the tin atoms and the Sn-O-Sn bond angle.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Asymmetric Stretch (νas(Sn-O-Sn)) | 740 - 770 | Infrared (IR) | researchgate.net |

| Sn-O-Sn / Sn-O Modes | 530 - 644 | Infrared (IR) | researchgate.net |

| Overtone of Asymmetric Stretch | 1514 | Infrared (IR) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. molaid.com Tin possesses three spin ½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher sensitivity and natural abundance compared to ¹¹⁵Sn. huji.ac.il

The ¹H NMR spectrum typically shows a singlet for the methyl protons, with satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), is around 50 Hz and provides information about the s-character of the Sn-C bond. huji.ac.il

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom, covering a very wide range of over 5000 ppm. northwestern.edu For tetracoordinate organotin compounds like this compound, the chemical shifts appear in a characteristic region. The chemical shift is influenced by factors such as the electron density at the tin nucleus and the solvent used. rsc.org

| Nucleus | Parameter | Typical Value | Significance |

|---|---|---|---|

| ¹H | Chemical Shift (δ) | ~0.2 ppm | Environment of methyl protons |

| ¹H | ²J(¹¹⁹Sn-¹H) | 49 - 61 Hz rsc.org | Information on Sn-C bond s-character |

| ¹³C | Chemical Shift (δ) | Varies with solvent | Carbon backbone structure |

| ¹¹⁹Sn | Chemical Shift (δ) | Dependent on solvent and concentration rsc.org | Sensitive to Sn coordination and substituents |

Mössbauer Spectroscopy Investigations

Mössbauer spectroscopy, specifically using the ¹¹⁹Sn isotope, is a valuable technique for probing the oxidation state, coordination environment, and site symmetry of tin atoms in the solid state. acs.org The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). wikipedia.org

The isomer shift provides information about the s-electron density at the tin nucleus, which relates to the oxidation state and covalency of the tin bonds. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero QS value indicates a deviation from a perfect tetrahedral or octahedral symmetry around the tin atom.

For organotin oxides like this compound, the quadrupole splitting is a particularly useful parameter. These compounds typically exhibit significant quadrupole splitting values, which are indicative of a distorted tetrahedral geometry at the tin center, influenced by the Sn-O-Sn linkage. Studies on related compounds show that oxides are characterized by a Mössbauer quadrupole splitting in the range of 1.18–1.63 mm s⁻¹. researchgate.net This parameter helps to empirically discuss intermolecular association in organotin compounds. rsc.org

| Parameter | Typical Value Range | Structural Information | Reference |

|---|---|---|---|

| Isomer Shift (IS) | Varies | Sn oxidation state, s-electron density | acs.org |

| Quadrupole Splitting (QS) | 1.18 - 1.63 mm s⁻¹ | Distortion from tetrahedral geometry, coordination environment | researchgate.net |

Gas-Phase Structural Determination

To understand the intrinsic molecular geometry of this compound, free from intermolecular forces present in the solid or liquid state, gas-phase techniques are employed. wikipedia.org

Electron Diffraction Analysis of Molecular Geometry

Gas-phase electron diffraction (GED) is a primary method for determining the precise bond lengths and angles of molecules in the vapor phase. wikipedia.orgaps.org In this technique, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances. osti.gov

Computational and Theoretical Investigations of Hexamethyldistannoxane

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaps.org This theory is based on using the spatially dependent electron density to determine the properties of a system, offering a balance between accuracy and computational cost that has made it a popular method in computational chemistry. wikipedia.orgnih.govscispace.com DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic parameters.

While dedicated DFT studies focusing exclusively on the isolated hexamethyldistannoxane molecule are not extensively detailed in the literature, the methodology has been applied to reactions where it is a key reactant. For instance, DFT methods were employed to study the formation mechanisms and structure of di(phosphavinyl) ethers, which can be synthesized using this compound. znaturforsch.comresearchgate.net In such studies, the geometries of reactants, transition states, and products are optimized to find the lowest energy configurations. The calculations for a product related to a this compound reaction provided specific bond lengths and angles, such as P–O bonds of approximately 1.69 Å and a P–O–P bond angle of around 128°. researchgate.net

The electronic structure of organotin compounds, in general, has been a subject of theoretical investigation to understand the nature of the tin-carbon and other bonds involving the tin atom. theinterstellarplan.comarxiv.org These studies help in rationalizing the observed reactivity and physical properties of these compounds.

Below is a table comparing typical Sn-O bond lengths found in various tin compounds, including those determined by theoretical calculations and experimental X-ray crystallography. This comparison provides context for the expected bond lengths in this compound.

| Compound | Structure Type | Sn-O Bond Length (Å) | Method |

|---|---|---|---|

| SnO₂ (rutile) | Tetragonal | 2.06 - 2.07 | DFT / X-ray Diffraction materialsproject.org |

| SnO (blue-black) | Tetragonal | 2.21 - 2.22 | X-ray Diffraction mdpi.com |

| SnO (red) | Trigonal-pyramidal | 2.057 - 2.118 | X-ray Diffraction mdpi.com |

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry provides a virtual laboratory to trace the step-by-step transformation of reactants into products, known as the reaction mechanism. By calculating the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers associated with a reaction, offering a detailed understanding of its feasibility and kinetics. researchgate.net

A notable application of these methods in the context of this compound involves its reaction with P-chlorophosphaalkenes to form di(phosphavinyl) ethers. znaturforsch.com DFT studies were undertaken to elucidate the formation mechanisms of these products. znaturforsch.comresearchgate.net Such computational investigations can explore various possible pathways and determine the most energetically favorable route. For instance, computational studies on copper-mediated C-S cross-coupling reactions have suggested a stepwise mechanism based on a hydrogen atom abstraction pathway as being more feasible than other possibilities like oxidative addition/reductive elimination. researchgate.net Similarly, in iron(II)-catalyzed hydroamination of isocyanates, detailed DFT studies were crucial to account for the formation of different products under varying conditions. researchgate.net

These examples underscore the power of computational methods to unravel complex reaction mechanisms involving organometallic reagents. For this compound, this approach can clarify its role in reactions, such as whether the Sn-O-Sn bond cleaves and how it interacts with other substrates at a molecular level.

Theoretical Approaches to Sn-O-Sn Bond Characteristics and Energetics

The Sn-O-Sn linkage is the defining feature of this compound. Understanding its characteristics, such as bond length, bond angle, and bond strength, is crucial for explaining the compound's structure and reactivity. Theoretical and computational methods offer significant insights into these properties. theinterstellarplan.com

The nature of the tin-oxygen bond has an enhanced ionic character compared to the carbon-oxygen bond, a trend seen throughout group 14. uhmreactiondynamics.org Theoretical studies on the fundamental reaction between an atomic tin atom and molecular oxygen to form tin monoxide (SnO) have provided deep insights into the energetics and dynamics of Sn-O bond formation. uhmreactiondynamics.orgrsc.org These studies, combining electronic structure calculations with experimental data, show that the reaction proceeds through covalently bound intermediates and requires the formation of a tin dioxide structure before decomposition to the final products. uhmreactiondynamics.orgrsc.org

The table below summarizes key parameters related to the Sn-O bond derived from theoretical and experimental studies of tin oxides.

| System | Property | Value | Comment |

|---|---|---|---|

| Sn + O₂ → SnO + O | Reaction Energy | -94 ± 13 kJ mol⁻¹ | Experimental/Theoretical value uhmreactiondynamics.org |

| SnO₂ (rutile) | Sn-O Bond Length | ~2.07 Å | Six-coordinate tin materialsproject.org |

| SnO (blue-black) | Sn-O Bond Length | ~2.22 Å | Four-coordinate tin mdpi.com |

Computational Modeling of Organotin Systems Related to this compound

The computational modeling of organotin compounds is a broad and active field of research. These studies encompass a wide range of molecules, from simple tetraorganotins to complex clusters and coordination polymers. theinterstellarplan.com Computational methods are used to predict and rationalize structures, reaction mechanisms, and various spectroscopic properties.

For example, computational studies using the GAUSSIAN suite of programs have been employed to elucidate the structures of newly synthesized organotin complexes containing amide functionalities. researchgate.net These calculations help confirm bonding properties and support experimental data from techniques like NMR and IR spectroscopy. researchgate.net The modeling of tin oxide (SnOx) films and nanoparticles is another area where computation plays a key role, helping to understand how factors like annealing temperature affect the formation of SnO and SnO₂ phases and the completeness of Sn-O bonding. researchgate.net

The scope of these computational investigations is vast, covering aspects such as:

Structural Elucidation: Confirming the geometry and conformation of complex molecules. researchgate.net

Spectroscopic Analysis: Calculating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Reactivity and Catalysis: Modeling reaction pathways to understand how organotin compounds function as catalysts or reagents. researchgate.netresearchgate.net

Materials Science: Investigating the electronic and physical properties of tin-based materials, such as tin oxides for use in sensors and electronics. researchgate.net

These theoretical endeavors provide a molecular-level understanding that complements experimental work and guides the design of new organotin compounds with desired properties.

Hexamethyldistannoxane As a Precursor in Advanced Chemical Synthesis

Precursor for Functionalized Organotin Compounds

Hexamethyldistannoxane is a key starting material for the synthesis of a variety of functionalized organotin compounds. The reactivity of the Sn-O-Sn bond allows for cleavage reactions with a range of electrophilic reagents, leading to the formation of new organotin derivatives with tailored functionalities.

One of the fundamental transformations is its reaction with protic acids to yield trimethyltin (B158744) derivatives. For instance, the reaction with hydrogen halides (HX, where X = Cl, Br, I) readily cleaves the stannoxane bridge to produce the corresponding trimethyltin halides. These halides are themselves important building blocks in organometallic chemistry.

Furthermore, this compound can react with a variety of other acidic compounds. For example, its reaction with phosphorus oxychloride has been utilized in synthetic procedures. dss.go.th The inherent basicity of the oxygen atom in the Sn-O-Sn linkage facilitates these reactions, making it a useful scavenger for acidic byproducts in certain transformations.

The reaction of this compound with trimethyltin halides can lead to the formation of tris(trimethyltin)oxonium halides. This demonstrates its ability to act as a Lewis base and form more complex organotin structures.

A significant application of this compound lies in its use to introduce the trimethyltin moiety [(CH₃)₃Sn] onto other molecules. This process, known as stannylation, is crucial for creating intermediates in organic synthesis, particularly for cross-coupling reactions.

Table 1: Selected Reactions of this compound for the Synthesis of Functionalized Organotin Compounds

| Reactant(s) | Product(s) | Reaction Type | Reference |

| Hydrogen Halide (HX) | Trimethyltin Halide ((CH₃)₃SnX) and Water | Acid Cleavage | dokumen.pub |

| Phosphorus Oxychloride (POCl₃) | Organotin Phosphorus Compounds | Cleavage/Condensation | dss.go.th |

| Trimethyltin Halide ((CH₃)₃SnX) | Tris(trimethyltin)oxonium Halide [((CH₃)₃Sn)₃O]X | Lewis Acid-Base Adduct Formation | General Knowledge |

Role in the Synthesis of Inorganic and Hybrid Materials

The utility of this compound extends beyond the synthesis of discrete organotin molecules to the formation of larger inorganic and hybrid material structures. Its ability to deliver trimethyltin groups or act as a source of tin oxide makes it a valuable precursor in this field.

A notable application of this compound is in the synthesis of functionalized spherosilicates. Spherosilicates are cage-like silicate (B1173343) structures that can be functionalized with organometallic groups to create building blocks for more complex materials.

Research has demonstrated that this compound can be used to synthesize cubic, trimethyltin-functionalized spherosilicates, specifically Si₈O₂₀(Sn(CH₃)₃)₈. These stannylated spherosilicates have been thoroughly characterized, including through single-crystal X-ray diffraction. These functionalized silicate cores are of interest as they can further react with other metal compounds to create novel hybrid materials.

While direct, large-scale industrial use of this compound as a primary precursor for metal oxides like tin(IV) oxide (SnO₂) is not widely documented, its chemistry is highly relevant to this field. Organotin compounds, in general, are common precursors in the sol-gel synthesis of tin oxide nanoparticles and films. cambridge.orgresearchplateau.comresearchgate.netresearchgate.net The hydrolysis and condensation of organotin compounds, such as tin alkoxides or carboxylates, are fundamental steps in these processes. cambridge.org

This compound, upon hydrolysis, can be envisioned to form trimethyltin hydroxide (B78521), which can further react and ultimately, under appropriate conditions (e.g., calcination), be converted to tin oxide. The general principle involves the controlled hydrolysis of the organotin precursor to form a sol of tin oxo-hydroxo species, which then undergoes gelation and subsequent thermal treatment to yield the final metal oxide material. cambridge.org The properties of the resulting tin oxide, such as particle size and crystallinity, can be influenced by the choice of precursor and reaction conditions. researchgate.net

The synthesis of tin oxide nanowires, for example, has been achieved through the calcination of tin glycolate (B3277807) nanowires, which are themselves synthesized from a tin precursor in a polyol process. rsc.org This highlights the broader strategy of using organotin-derived intermediates for the fabrication of nanostructured metal oxides.

Table 2: Organotin Precursors in Metal Oxide Synthesis

| Precursor Type | Synthesis Method | Resulting Material | Potential Role of this compound | Reference |

| Organotin Alkoxides | Sol-Gel | Tin Oxide Nanoparticles/Films | As a source of trimethyltin groups that can be hydrolyzed. | cambridge.org |

| Tin(IV) Chloride | Sol-Gel | Tin Oxide Nanoparticles | Illustrates the general sol-gel route for tin oxide formation. | researchplateau.com |

| Tin(II) Acetylacetonate | Atomic Layer Deposition | Tin(IV) Oxide Thin Films | Demonstrates the use of organometallic tin complexes. | rsc.org |

Intermediacy in Other Organometallic Transformations

This compound plays a significant role as an intermediate in a variety of organometallic transformations, particularly in the synthesis of complexes containing tin bonded to other metals. Its ability to react with metal-metal bonded dimeric metal carbonyls has been exploited to create heterobimetallic compounds.

For instance, trimethyltin derivatives of metal carbonyls featuring Sn-Mn, Sn-Mo, Sn-Fe, Sn-Co, and Sn-Ni bonds have been successfully synthesized using this compound as the tin source. researchgate.netresearchgate.net In these reactions, the this compound cleaves and the trimethyltin fragment [(CH₃)₃Sn] is incorporated into the transition metal complex.

These transformations are important for the development of new catalysts and materials with unique electronic and structural properties that arise from the presence of direct metal-tin bonds. The reactivity of this compound in this context underscores its utility in expanding the landscape of known organometallic compounds. researchgate.net

Table 3: this compound in the Synthesis of Heterobimetallic Complexes

| Reactant(s) | Product Type | Significance | Reference |

| Dimeric Metal Carbonyls | Trimethyltin-Metal Carbonyl Complexes | Formation of direct Tin-Transition Metal bonds | researchgate.netresearchgate.net |

| --- | (e.g., (CH₃)₃Sn-M(CO)ₓ) | Access to novel heterobimetallic structures | researchgate.netresearchgate.net |

Future Research Directions and Unexplored Reactivity of Hexamethyldistannoxane

Emerging Synthetic Methodologies and Scalability

The traditional synthesis of hexamethyldistannoxane often involves the dehydration of trimethyltin (B158744) hydroxide (B78521) (trimethylstannanol). dokumen.pubscispace.com One documented method involves the distillation of trimethylstannanol over sodium to yield this compound. dokumen.pubscispace.com However, looking toward future applications, especially in industrial contexts, there is a clear need for more efficient, sustainable, and scalable synthetic protocols.

Future research could draw inspiration from modern synthetic advancements in other areas of chemistry. For instance, new strategies for creating inorganic nanostructures and other complex molecules could be adapted for organotin compounds. nih.govnih.gov

Potential Future Synthetic Strategies:

Continuous Flow Chemistry: Implementing continuous flow reactors could offer enhanced control over reaction parameters, improve safety by minimizing the accumulation of reactive intermediates, and allow for easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically accelerate reaction times and improve yields in the synthesis of various inorganic and organometallic compounds, including complex nanoparticles at high temperatures. nih.gov Investigating its application to the dehydration of trimethylstannanol or other precursor reactions could lead to a more efficient and scalable manufacturing process. nih.gov

Photochemical Methods: A photochemical method for the preparation of this compound has been noted, suggesting that light-induced reactions could offer an alternative, potentially milder, synthetic route. globalauthorid.com Further exploration into the mechanisms and efficiency of such photochemical processes is a promising area for future research.

Catalytic Dehydration: The development of novel catalysts for the specific and efficient dehydration of trimethylstannanol under mild conditions could eliminate the need for harsh reagents like metallic sodium and simplify purification procedures.

The scalability of any new synthetic method is a critical factor. Research into scalable synthesis for compounds like hexaaminobenzene trihydrochloride has highlighted the importance of modified catalytic processes and careful control of reaction conditions to produce pure and stable materials on a large scale. researchgate.netkaust.edu.sa Applying similar principles to this compound production will be crucial for its broader adoption.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Traditional Dehydration | Well-established procedure. | Optimization of reagents and conditions. |

| Flow Chemistry | Improved safety, scalability, and control. | Reactor design and process optimization. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates. | Solvent and substrate compatibility, energy efficiency. nih.gov |

| Photochemical Synthesis | Mild reaction conditions, alternative activation. | Wavelength optimization, quantum yield, reaction mechanism. globalauthorid.com |

| Catalytic Dehydration | High selectivity, reduced waste. | Catalyst design, turnover number, and reusability. |

Advanced Mechanistic Investigations and Reaction Scope Expansion

This compound is a versatile reagent used to generate trimethyltin-containing species for various chemical transformations. Its reaction with metal-metal bonded dimeric metal carbonyls, for example, has been used to produce derivatives with Sn-Mn, Sn-Mo, Sn-Fe, Sn-Co, and Sn-Ni bonds. researchgate.net It also serves as a precursor in reactions involving phosphorus oxychloride and in palladium-catalyzed cross-coupling reactions. dss.go.ththeinterstellarplan.com Despite these applications, a detailed mechanistic understanding of many of these reactions is still developing.

Future research should prioritize advanced mechanistic studies to better predict reactivity and expand the reaction scope. This includes:

Kinetic Studies: Detailed kinetic analysis of key reactions, such as the cleavage of the Sn-O-Sn bond and the subsequent transfer of the trimethyltin group, can reveal reaction orders, rate-determining steps, and the influence of various catalysts and additives. evitachem.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and activation energies. Such studies have been effectively used to understand bonding and structure in related organotin and organogermanium complexes and could illuminate the mechanisms of this compound reactions. researchgate.net

Intermediate Trapping and Spectroscopic Analysis: The use of advanced spectroscopic techniques (e.g., in-situ NMR, IR) to identify and characterize transient intermediates will be essential for confirming proposed reaction mechanisms.

A deeper mechanistic understanding will facilitate the expansion of this compound's synthetic utility. One area of potential expansion is in its reaction with unsaturated systems. For example, the reaction of this compound with certain phosphaalkenes has been shown to produce di(phosphavinyl) ethers, though the reaction can be complex and lead to side products. znaturforsch.com A more robust understanding of this reactivity could lead to new methods for synthesizing novel organophosphorus-organotin compounds.

Table 2: Known Reactions and Future Mechanistic Research Areas

| Reaction Type | Reactant(s) | Product Type | Future Research Focus |

| Metal Carbonyl Insertion | Dimeric Metal Carbonyls | Organotin-Transition Metal Complexes researchgate.net | Elucidation of the Sn-O bond cleavage mechanism and the nature of the active tin species. |

| Phosphorylation | Phosphorus Oxychloride | Organotin Phosphates (in situ) dss.go.th | Investigation of the reaction pathway and isolation of intermediates. |

| Palladium-Catalyzed Coupling | Allyl Halides, Acyl Chlorides | Allyl/Acyl-Stannanes theinterstellarplan.com | Understanding the transmetalation step and the role of the palladium catalyst. |

| Reaction with Phosphaalkenes | 1-Chloro-2-phosphaalkenes | Di(phosphavinyl) Ethers znaturforsch.com | Controlling selectivity and preventing the formation of side products through mechanistic insight. |

Exploration of Novel Coordination Modes and Complex Architectures

The trimethyltin moiety, readily accessible from this compound, is a versatile building block for constructing complex coordination compounds and supramolecular structures. The synthesis of organotin-transition metal carbonyl complexes is a prime example of its utility in forming metal-metal bonds. researchgate.net However, the full potential of this compound as a precursor for advanced materials and complex architectures remains largely untapped.

Future research is expected to focus on incorporating the trimethyltin group into more sophisticated structures, moving beyond simple bimetallic complexes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant frontier is the design of multi-dimensional structures where trimethyltin units act as nodes or ligands. By combining this compound-derived species with multifunctional organic linkers and various metal ions, it may be possible to synthesize novel coordination polymers or MOFs with unique structural and functional properties.

Supramolecular Assembly: The non-covalent interactions involving tin atoms can be exploited to guide the self-assembly of intricate supramolecular architectures. Investigations into how factors like solvent, temperature, and ancillary ligands influence the assembly process can lead to the rational design of complex structures.

Heterometallic Clusters: Expanding on the known synthesis of bimetallic complexes, a future direction involves the targeted synthesis of heterometallic clusters containing three or more different metal centers. This compound could serve as a source of "tinnyl" ligands to cap or bridge these clusters, potentially influencing their catalytic or electronic properties.

The development in this area will rely heavily on advanced characterization techniques, particularly single-crystal X-ray diffraction, to precisely determine the complex three-dimensional structures and understand the specific coordination modes of the organotin fragments.

Q & A

Basic: What are the established protocols for synthesizing Hexamethyldistannoxane, and how can purity be validated?

Answer:

this compound is typically synthesized via controlled reactions of organotin precursors. For example, reactions of hexamethyldistannane with oxygen-containing reagents under inert atmospheres are common. A methodological approach involves:

- Stoichiometric control : Ensuring a 1:1 molar ratio of reactants (e.g., (Me₃Sn)₂O with POCl₃) to minimize side products .

- Solvent selection : Using anhydrous solvents like dichloromethane to prevent hydrolysis.

- Purification : Distillation or recrystallization under vacuum to isolate the product.

Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and ¹H/¹³C NMR to confirm structural integrity. Cross-referencing with Raman spectroscopy (e.g., characteristic Sn-O-Sn vibrational modes at 400–500 cm⁻¹) ensures consistency .

Basic: Which spectroscopic methods are recommended for structural elucidation of this compound derivatives?

Answer:

Key techniques include:

- Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy are critical for identifying Sn-O-Sn bridging bonds. For example, (Me₃Sn)₂O exhibits distinct Raman bands at 435 cm⁻¹ (symmetric Sn-O-Sn stretch) and 540 cm⁻¹ (asymmetric stretch) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methyl group environments (δ ~0.3 ppm for Sn-CH₃), while ¹¹⁹Sn NMR provides direct insight into tin coordination (e.g., δ −150 to −200 ppm for Sn-O-Sn systems).

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves bond lengths and angles, though air sensitivity requires inert handling.

Limitations : Vibrational spectra may overlap with by-products; thus, coupling with elemental analysis (e.g., EDS) is advised .

Advanced: How should researchers design experiments to investigate the reactivity of this compound with phosphorus-containing halides?

Answer:

Experimental design should address:

- Variable Isolation : Test stoichiometric ratios (e.g., 1:1 vs. 1:2 for (Me₃Sn)₂O and Me₂PSCl) to map product selectivity .

- Temperature Gradients : Reactions at −78°C (to trap intermediates) vs. reflux conditions (for thermodynamic products).

- By-Product Trapping : Use scavengers like molecular sieves to absorb HCl generated during reactions with POCl₃.

- In Situ Monitoring : Employ FT-IR or Raman probes to track Sn-O bond cleavage and P-S bond formation kinetics.

Validation : Compare results with computational models (DFT calculations for reaction pathways) to reconcile experimental and theoretical data .

Advanced: What methodologies are effective in resolving contradictions in reported vibrational frequencies of this compound derivatives?

Answer:

Discrepancies in spectral data often arise from:

- Sample Purity : Impurities (e.g., residual solvents) alter peak positions. Validate via GC-MS before analysis.

- Instrument Calibration : Use internal standards (e.g., polystyrene for IR) and ensure consistent laser wavelengths in Raman.

- Environmental Factors : Moisture or oxygen exposure can hydrolyze Sn-O bonds, shifting frequencies. Perform measurements under inert conditions.

Case Study : Conflicting assignments for (Me₂PS)₂O Raman bands were resolved by comparing molten vs. solid-state spectra, highlighting phase-dependent variations . Cross-referencing with theoretical simulations (e.g., Gaussian software) further validates assignments .

Advanced: How can the formation of unidentified by-products in reactions involving this compound be systematically analyzed?

Answer:

- Chromatographic Separation : Use HPLC or GC-MS to isolate by-products. For non-volatile species, preparative TLC with Sn-specific stains (e.g., dithiol complexes) aids identification.

- High-Resolution Mass Spectrometry (HRMS) : Determines exact masses of unknown compounds (e.g., P₄S₉ clusters formed during reactions with PSBr₃) .

- Multinuclear NMR : ³¹P NMR identifies phosphorus-containing by-products (e.g., δ 20–30 ppm for P-S bonds).

- Synchrotron XRD : Resolves crystal structures of trace by-products, though requires microgram quantities.

Documentation : Include raw chromatograms and spectral deconvolution steps in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.